Avenanthramide B

Übersicht

Beschreibung

Avenanthramide B is a polyphenolic compound found predominantly in oats (Avena sativa Linn)These compounds are known for their antioxidant, anti-inflammatory, and anti-apoptotic properties, making them of significant interest in the fields of nutrition and medicine .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Avenanthramide B is synthesized through the esterification of 5-hydroxyanthranilic acid with ferulic acid. The reaction typically involves the use of a coupling agent such as dicyclohexylcarbodiimide (DCC) in the presence of a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is carried out in an organic solvent such as dichloromethane at room temperature .

Industrial Production Methods: Industrial production of this compound involves the extraction of the compound from oat bran or oat flour. The extraction process typically uses solvents like ethanol or methanol. The extracted compound is then purified using techniques such as high-performance liquid chromatography (HPLC) to ensure high purity and yield .

Analyse Chemischer Reaktionen

Enzymatic Pathways

Avenanthramide B is synthesized through a series of enzymatic reactions involving specific enzymes:

Reaction Mechanism

The biosynthetic pathway can be summarized as follows:

-

Formation of Cinnamic Acids : Derived from phenylalanine through phenylalanine ammonia-lyase (PAL) and subsequent hydroxylation reactions.

-

Activation : The activated CoA thioester forms through the action of 4-coumarate-CoA ligase (4CL).

-

Condensation : The condensation of 5-hydroxyanthranilic acid with p-coumaroyl-CoA or caffeoyl-CoA occurs via HHT.

-

Methylation : Finally, the methylation of avenanthramide C by CCoAOMT yields this compound.

Dimerization Reactions

Recent studies have identified that this compound can undergo dimerization reactions, particularly in response to stress or pathogen elicitation:

-

Formation of Dimers : In elicited oat leaves, new dimeric compounds were formed through reactions involving peroxidase and hydrogen peroxide. These dimers include various structures such as dehydrodimers with distinct lactam skeletons .

Stability and Reactivity

The stability of this compound under different conditions has been studied:

-

pH Sensitivity : this compound exhibits varying stability across different pH levels. Research indicates that it is more sensitive to high temperatures at alkaline pH compared to neutral conditions .

-

UV Light Exposure : Avenanthramides can undergo isomerization upon exposure to UV light, affecting their structural integrity .

Health Benefits

Numerous studies have highlighted the health benefits associated with this compound:

-

Antioxidant Properties : this compound has been shown to enhance antioxidant capacity in humans, contributing to cardiovascular health by reducing oxidative stress .

-

Lipid Metabolism Regulation : Recent research indicates that this compound can modulate lipid metabolism by influencing fatty acid synthesis and oxidation pathways, suggesting its potential role in managing obesity and metabolic disorders .

Pharmacokinetics

The bioavailability and pharmacokinetics of this compound have been investigated, revealing important insights:

-

After consumption, this compound reaches peak plasma concentrations within a few hours, demonstrating its bioavailability and potential therapeutic effects on human health .

Data Table

| Compound | Reaction Type | Enzyme Involved | Product |

|---|---|---|---|

| Avenanthramide A | N-acylation | Hydroxycinnamoyltransferase | Avenanthramide A |

| Avenanthramide C | N-acylation | Hydroxycinnamoyltransferase | Avenanthramide C |

| This compound | Methylation | Caffeoyl-CoA O-methyltransferase | This compound |

| Dimeric Compounds | Dimerization | Peroxidase | Dimers (e.g., Dehydrodimer) |

This table summarizes key reactions involving avenanthramides and highlights the enzymes responsible for their synthesis and transformation into biologically active forms.

Wissenschaftliche Forschungsanwendungen

Biological Activities

1. Anti-inflammatory Properties

Avenanthramide B exhibits significant anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as IL-6, IL-8, and MCP-1. This inhibition occurs through the suppression of nuclear factor kappa B (NF-κB) activation, which is crucial in regulating inflammatory responses. Studies have shown that this compound can effectively reduce inflammation associated with conditions like atopic dermatitis and eczema by modulating the immune response and decreasing the expression of inflammatory markers .

2. Antioxidant Effects

Research indicates that this compound possesses antioxidant properties, which contribute to its potential in preventing oxidative stress-related diseases. It has been shown to increase plasma concentrations of reduced glutathione, enhancing the body's antioxidant capacity after consumption . This property is particularly relevant in aging-related diseases and conditions characterized by oxidative damage.

3. Lipid Metabolism Regulation

This compound has been investigated for its role in lipid metabolism, particularly in the context of high-fat diet-induced obesity. Studies demonstrate that it can inhibit weight gain and improve lipid profiles by modulating fatty acid metabolism through pathways involving AMP-activated protein kinase (AMPK) and peroxisome proliferator-activated receptor alpha (PPARα) . This suggests a potential application in managing obesity and related metabolic disorders.

Pharmaceutical Applications

1. Enzyme Inhibition

Recent studies have highlighted this compound's ability to inhibit porcine liver esterase (PLE), an enzyme involved in drug metabolism. Its structural similarity to tamoxifen allows it to modulate PLE activity effectively, suggesting potential applications in drug development and metabolic studies . This characteristic may be utilized in formulating drugs that require precise modulation of metabolic pathways.

2. Anticancer Potential

This compound's antiproliferative effects have been documented, indicating its potential as an adjunct therapy in cancer treatment. The compound has shown promise in inhibiting the proliferation of various cancer cell lines, which could be leveraged for developing new anticancer agents . Its ability to enhance antioxidant defenses further supports its role in cancer prevention strategies.

Nutritional Applications

The incorporation of this compound into dietary supplements or functional foods could provide health benefits beyond basic nutrition. Given its bioavailability and health-promoting properties, it may serve as a natural additive to improve cardiovascular health and metabolic function . Its presence in oats positions it as a beneficial component of a healthy diet, particularly for populations at risk for chronic diseases.

Dermatological Applications

The anti-inflammatory and antipruritic properties of this compound make it an attractive candidate for dermatological formulations. Its effectiveness in reducing itching and redness suggests potential uses in treating skin conditions such as eczema or psoriasis . Formulations containing this compound could provide relief from symptoms while promoting skin health.

Case Studies

Wirkmechanismus

Avenanthramide B exerts its effects primarily through its antioxidant and anti-inflammatory activities. It modulates the phosphoinositide 3-kinase (PI3K)/AKT signaling pathway, leading to increased neuronal survival, reduced oxidative stress, and improved cognitive function. The compound also inhibits the activation of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), a key regulator of inflammation .

Vergleich Mit ähnlichen Verbindungen

- Avenanthramide A

- Avenanthramide C

- Ferulic acid

- Caffeic acid

Biologische Aktivität

Avenanthramide B (Avn-B) is a phenolic compound derived from oats, specifically belonging to the avenanthramide family, which has garnered attention for its potential health benefits. This article explores the biological activities of Avn-B, including its antioxidant, anti-inflammatory, and anticancer properties, supported by various research findings and case studies.

Chemical Structure and Properties

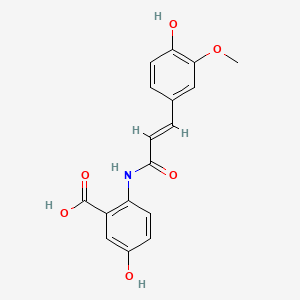

This compound is characterized by its unique structure, which includes anthranilic acid and hydroxycinnamic acid moieties. Its molecular formula is , and it exhibits significant biological activity due to its ability to modulate various biochemical pathways.

Antioxidant Activity

Research indicates that avenanthramides, including Avn-B, possess strong antioxidant properties. A study conducted on healthy older adults demonstrated that consumption of avenanthramide-enriched oat extracts significantly increased plasma levels of reduced glutathione (GSH), a critical antioxidant in the body. Specifically, after a single dose of 1 g of avenanthramide mixture, GSH levels rose by 21% within 15 minutes .

Table 1: Plasma Concentrations of Avenanthramides After Consumption

| Compound | Dose (g) | Max Plasma Concentration (nmol/L) | Time to Cmax (h) | Half-Life (h) |

|---|---|---|---|---|

| Avenanthramide A | 0.5 | 112.9 | 2.30 | 1.75 |

| This compound | 0.5 | 13.2 | 1.75 | 3.75 |

| Avenanthramide C | 0.5 | 41.4 | 2.15 | 3.00 |

This data highlights that Avn-B has a lower bioavailability compared to Avn-A but still contributes to the overall antioxidant capacity when consumed .

Anti-Inflammatory Effects

This compound exhibits notable anti-inflammatory properties through its inhibition of pro-inflammatory cytokines such as IL-6 and IL-8 in human endothelial cells. In vitro studies have shown that Avn-B can significantly reduce the expression of these cytokines when cells are stimulated with inflammatory agents like TNF-α .

Case Study: Inhibition of NF-κB Activation

In a controlled study, Avn-B was found to inhibit the activation of NF-κB in keratinocytes treated with TNF-α, leading to a decrease in IL-8 release, suggesting potential applications for skin inflammatory conditions . The mechanism involves blocking the phosphorylation of IκB kinase, preventing NF-κB from translocating to the nucleus and activating inflammatory genes.

Anticancer Properties

Emerging research suggests that avenanthramides may have anticancer effects due to their ability to induce apoptosis in cancer cells and inhibit cell proliferation. For instance, Avn-B has been shown to activate antioxidant pathways that protect against oxidative stress-induced DNA damage in human fibroblasts .

Table 2: Anticancer Effects of this compound

| Cell Type | Effect Observed | Reference |

|---|---|---|

| Human Colon Adenocarcinoma (HT29) | Reduced H2O2-induced DNA damage | |

| Human Fibroblasts | Upregulation of antioxidant enzymes | |

| Various Cancer Cell Lines | Induction of apoptosis |

Pharmacokinetics and Bioavailability

The pharmacokinetics of avenanthramides reveal critical insights into their bioavailability and metabolism. In a study involving human subjects, Avn-B showed a maximum plasma concentration significantly lower than that of Avn-A but still demonstrated effective bioactivity through its metabolic pathways .

Eigenschaften

IUPAC Name |

5-hydroxy-2-[[(E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoyl]amino]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15NO6/c1-24-15-8-10(2-6-14(15)20)3-7-16(21)18-13-5-4-11(19)9-12(13)17(22)23/h2-9,19-20H,1H3,(H,18,21)(H,22,23)/b7-3+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXFZHMCSCYADIX-XVNBXDOJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=CC(=C1)C=CC(=O)NC2=C(C=C(C=C2)O)C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=C(C=CC(=C1)/C=C/C(=O)NC2=C(C=C(C=C2)O)C(=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15NO6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50148603 | |

| Record name | Avenanthramide B | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50148603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

329.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | (Z)-N-Feruloyl-5-hydroxyanthranilic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038575 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

108605-69-2 | |

| Record name | Avenanthramide B | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=108605-69-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Avenanthramide B | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0108605692 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Avenanthramide B | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50148603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 108605-69-2 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | AVENANTHRAMIDE B | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F8BQ5730IL | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | (Z)-N-Feruloyl-5-hydroxyanthranilic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038575 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

246 °C | |

| Record name | (Z)-N-Feruloyl-5-hydroxyanthranilic acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0038575 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the metabolic fate of avenanthramide B in oat plants?

A1: Research suggests that this compound doesn't just accumulate in oat leaves; it undergoes further metabolism. Studies using stable-isotope-labeled this compound showed a rapid decrease of the labeled compound in elicited oat leaves, indicating active metabolism []. This process appears to be linked to the activity of inducible isoperoxidases in the apoplasts of oat leaves [].

Q2: What evidence suggests that peroxidase enzymes are involved in this compound metabolism in oats?

A2: Several lines of evidence point towards peroxidase involvement in this compound metabolism:

- Suppression of Metabolism: The decrease of stable-isotope-labeled this compound in oat leaves was hindered by the presence of catalase, salicylhydroxamic acid, and sodium ascorbate, all known inhibitors of peroxidase activity [].

- Peroxidase Activity with this compound: Elicitor treatment of oat leaves led to increased peroxidase activity in apoplastic fractions, specifically showing the ability to utilize this compound as a substrate [].

- Induction of Basic Isoperoxidases: Elicitor treatment also resulted in the emergence of multiple basic isoperoxidases in these leaves, as observed through activity staining and isoelectric focusing [].

Q3: Beyond individual molecules, what other structures incorporating this compound have been observed in oats?

A3: Interestingly, researchers have identified novel dimeric compounds of this compound in elicited oat leaves []. These dimers (compounds 1-5) are formed through the reaction of peroxidase with this compound in the presence of hydrogen peroxide []. These findings suggest a complex metabolic network for this compound in oats, potentially involving enzymatic dimerization for yet unknown biological roles.

Q4: Does the structure of this compound provide clues about its potential metabolic fate?

A4: Yes, the structure of this compound, particularly its classification as a lignanamide formed through 8'-8' coupling of two avenanthramide units [], offers hints about potential metabolic pathways. Lignan biosynthesis often involves oxidative coupling reactions catalyzed by peroxidase enzymes. This connection further supports the observed involvement of peroxidases in this compound metabolism and dimer formation in oat plants.

Q5: How does this compound compare to other avenanthramides in terms of metabolism?

A5: Studies using stable isotopes revealed that this compound is metabolized more rapidly compared to avenanthramide A in oats []. Additionally, this compound exhibited a higher rate of biosynthesis compared to avenanthramide A []. These differences highlight the distinct metabolic regulation and potentially different biological roles of these two avenanthramides in oat plants.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.